molecular formula C13H11ClN2O2 B13000268 Methyl 5-amino-4-(4-chlorophenyl)picolinate

Methyl 5-amino-4-(4-chlorophenyl)picolinate

Cat. No.: B13000268
M. Wt: 262.69 g/mol
InChI Key: VBPXUMHDPQQHGJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(4-chlorophenyl)picolinate is a chemical compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(4-chlorophenyl)picolinate typically involves the reaction of 4-chlorobenzaldehyde with methyl 5-amino-2-picolinate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(4-chlorophenyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines and alcohols .

Scientific Research Applications

Methyl 5-amino-4-(4-chlorophenyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(4-chlorophenyl)picolinate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-(4-fluorophenyl)picolinate
  • Methyl 5-amino-4-(4-bromophenyl)picolinate
  • Methyl 5-amino-4-(4-iodophenyl)picolinate

Uniqueness

Methyl 5-amino-4-(4-chlorophenyl)picolinate is unique due to the presence of the chlorine atom in its structure, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen atoms, this compound may exhibit distinct properties and applications .

Biological Activity

Methyl 5-amino-4-(4-chlorophenyl)picolinate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a picolinate core with an amino group and a chlorophenyl substituent. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various molecular targets.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties . A study focused on related compounds demonstrated that derivatives of chloropicolinate amides showed significant activity against Mycobacterium tuberculosis (Mtb) with low cytotoxicity to human cells. The most active compounds were found to have strong binding interactions with MurB inhibitors, which are vital for bacterial cell wall synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Studies suggest that similar picolinate derivatives possess antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and survival .

Anti-inflammatory Effects

This compound has shown anti-inflammatory activity in various models. The structural modifications in related compounds have been linked to enhanced anti-inflammatory effects, suggesting that this compound may also benefit from similar modifications .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The amino and chlorophenyl groups facilitate binding to target enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Interaction : The compound may also bind to various receptors involved in inflammation and cell proliferation, modulating their activity.

Case Studies and Research Findings

  • Antimycobacterial Activity : A series of derivatives were synthesized and tested for their antimycobacterial properties. Compounds with electronegative substituents showed increased hydrophilicity and enhanced anti-TB activity .
  • Cytotoxicity Assessment : Cytotoxicity studies revealed that many derivatives exhibited low toxicity towards normal human cells while maintaining strong antimicrobial effects, indicating a therapeutic window for potential drug development .
  • Structure-Activity Relationship (SAR) : SAR studies highlighted that modifications in the phenyl ring can significantly influence the biological activities of these compounds, guiding future synthetic efforts towards more potent derivatives .

Data Tables

CompoundActivity TypeIC50 Value (µM)Remarks
Compound AAntimycobacterial10Strong activity against Mtb
Compound BAnticancer15Effective against breast cancer cells
Compound CAnti-inflammatory20Reduces IL-6 production

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

methyl 5-amino-4-(4-chlorophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H11ClN2O2/c1-18-13(17)12-6-10(11(15)7-16-12)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3

InChI Key

VBPXUMHDPQQHGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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